molecular formula C8H9IO B1626794 1-Iodo-4-(methoxymethyl)benzene CAS No. 91912-54-8

1-Iodo-4-(methoxymethyl)benzene

Cat. No.: B1626794
CAS No.: 91912-54-8
M. Wt: 248.06 g/mol
InChI Key: DCQYAEJVEBYSTJ-UHFFFAOYSA-N
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Description

1-Iodo-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9IO It is a derivative of benzene, where an iodine atom is substituted at the para position relative to a methoxymethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-(methoxymethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the selective substitution of the iodine atom at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.

    Coupling Reactions: Boronic acids, palladium catalysts.

    Oxidation Reactions: Potassium permanganate, chromium trioxide.

    Reduction Reactions: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution Reactions: Azides, nitriles, organometallic derivatives.

    Coupling Reactions: Biaryl compounds.

    Oxidation Reactions: Aldehydes, carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

1-Iodo-4-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Comparison with Similar Compounds

1-Iodo-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:

    1-Iodo-4-methoxybenzene: This compound lacks the methoxymethyl group, which affects its reactivity and applications.

    1-Bromo-4-(methoxymethyl)benzene: The bromine atom in this compound provides different reactivity compared to the iodine atom, influencing its use in various reactions.

    4-Iodoanisole: This compound has a methoxy group instead of a methoxymethyl group, leading to differences in chemical behavior and applications.

The uniqueness of this compound lies in the presence of both the iodine and methoxymethyl groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

1-iodo-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQYAEJVEBYSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549752
Record name 1-Iodo-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91912-54-8
Record name 1-Iodo-4-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91912-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-4-(methoxymethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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